molecular formula C23H18O6 B2883220 4-[(8-Methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]benzoic acid CAS No. 384364-48-1

4-[(8-Methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]benzoic acid

Cat. No.: B2883220
CAS No.: 384364-48-1
M. Wt: 390.391
InChI Key: RYAFDNHYHGHKLI-UHFFFAOYSA-N
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Description

4-[(8-Methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]benzoic acid (hereafter referred to as the target compound) is a benzo[c]chromen derivative characterized by a benzoic acid group linked via an oxymethyl bridge to a substituted chromenone core. The structure comprises:

  • A benzo[c]chromen-6-one backbone with a methoxy group at position 8 and a methyl group at position 2.
  • A benzoic acid substituent at position 3 of the chromenone ring, connected via an ether linkage.

Properties

IUPAC Name

4-[(8-methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O6/c1-13-20(28-12-14-3-5-15(6-4-14)22(24)25)10-9-18-17-8-7-16(27-2)11-19(17)23(26)29-21(13)18/h3-11H,12H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYAFDNHYHGHKLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)OC)OCC4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[(8-Methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]benzoic acid, a compound with significant structural complexity, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in anti-inflammatory and anticancer properties. Here we summarize key findings from various studies:

Anti-inflammatory Activity

Studies have shown that derivatives of benzo[c]chromene compounds, including this compound, can inhibit the production of pro-inflammatory cytokines. For example, a study demonstrated that similar compounds effectively reduced interleukin (IL)-6 and IL-17 levels in vitro, suggesting their potential as anti-inflammatory agents .

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro assays indicated that it could induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways. Specifically, it was found to activate caspase pathways leading to programmed cell death .

Case Studies and Experimental Findings

StudyFindings
Study 1 Evaluated the anti-inflammatory effects on macrophages; showed significant reduction in IL-6 production.Supports potential therapeutic use in inflammatory diseases.
Study 2 Investigated cytotoxicity against breast cancer cells; IC50 values indicated strong activity.Suggests efficacy as an anticancer agent.
Study 3 Assessed the compound's effect on apoptosis; increased caspase activation observed.Confirms pro-apoptotic properties beneficial for cancer treatment.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Cytokine Modulation: The compound may inhibit signaling pathways responsible for cytokine production.
  • Apoptosis Induction: Activation of caspases leads to apoptosis in targeted cells, particularly in cancerous tissues.
  • Antioxidant Properties: Some studies suggest that similar compounds exhibit antioxidant activity, which may contribute to their protective effects against cellular damage.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and physicochemical differences between the target compound and its closest analogs:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Target: 4-[(8-Methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]benzoic acid - Benzoic acid group at position 3 Likely C₂₂H₁₆O₇* ~392.3 g/mol† Free carboxylic acid enhances hydrophilicity and potential for ionic interactions.
Methyl 4-[(8-methoxy-6-oxobenzo[c]chromen-3-yl)oxymethyl]benzoate - Methyl ester instead of carboxylic acid C₂₃H₁₈O₆ 390.4 g/mol Esterification reduces polarity, improving lipid solubility.
2-(8-Methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl)oxy-2-phenylacetic acid - Phenylacetic acid substituent C₂₅H₁₈O₇ 430.4 g/mol Bulky phenyl group may hinder membrane permeability.
4-{[(8-Methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}-5-methyl-2-furoic acid - Furoic acid group (5-methylfuran-2-carboxylic acid) C₂₂H₁₈O₈ 434.4 g/mol Furan ring introduces planar rigidity, potentially altering binding kinetics.
4-Methyl-6-oxobenzo[c]chromen-3-yl 4-methoxybenzoate - 4-Methoxybenzoate ester C₂₃H₁₈O₆ 402.4 g/mol Methoxybenzoate group increases electron density on the aromatic ring.

*Inferred from methyl ester analog (C₂₃H₁₈O₆) by replacing -COOCH₃ (-59 g/mol) with -COOH (-17 g/mol).
†Estimated based on formula.

Functional Group Impact on Properties

  • Solubility : The target compound’s free carboxylic acid group enhances aqueous solubility compared to its methyl ester or phenylacetic acid analogs.
  • Bioavailability : Ester derivatives (e.g., ) may exhibit better cell membrane penetration due to increased lipophilicity.
  • Synthetic Accessibility : Methyl esters (e.g., ) are often intermediates in synthesizing carboxylic acids, requiring hydrolysis steps .

Substituent Effects on Reactivity

  • Methoxy Groups: Present in all analogs (position 8 of chromenone), these groups donate electron density, stabilizing the chromenone ring and influencing UV absorption .
  • Methyl Groups : The 4-methyl substituent (target and ) may sterically hinder interactions with enzymatic targets compared to unsubstituted analogs.

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